Product packaging for 2-(2-Iodophenyl)-1H-benzo[d]imidazole(Cat. No.:)

2-(2-Iodophenyl)-1H-benzo[d]imidazole

Cat. No.: B14915227
M. Wt: 320.13 g/mol
InChI Key: SLIRKFKVIUEFSZ-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Ring Systems in Contemporary Organic Chemistry

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This unique structural motif imparts a range of favorable properties, including high thermal stability, and the ability to engage in various intermolecular interactions. doi.org Consequently, the benzimidazole nucleus is a cornerstone in the development of pharmaceuticals, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net Beyond medicinal chemistry, benzimidazole derivatives are integral to the design of functional materials, such as organic light-emitting diodes (OLEDs) and as ligands in catalysis. researchgate.net

The versatility of the benzimidazole system stems from its synthetic accessibility and the ease with which its core structure can be functionalized. researchgate.net The most common methods for their synthesis involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netmdpi.com

The Strategic Importance of Halogenation (Iodine) in Organic Synthesis and Molecular Design

Halogenation, particularly iodination, is a powerful tool in organic synthesis. The introduction of an iodine atom into a molecule can significantly alter its physical, chemical, and biological properties. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of cross-coupling reactions. This reactivity is harnessed in reactions like Suzuki and Ullmann couplings to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com

In the context of molecular design, the bulky and lipophilic nature of iodine can enhance a molecule's interaction with biological targets, potentially increasing its efficacy. smolecule.com Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.

Rationale for Focused Academic Inquiry into 2-(2-Iodophenyl)-1H-benzo[d]imidazole

The specific placement of an iodine atom at the ortho-position of the 2-phenyl substituent in the benzimidazole ring system of this compound is a deliberate design choice. This strategic positioning makes the compound a valuable intermediate for the synthesis of more complex, polycyclic aromatic systems through intramolecular cyclization reactions. The iodine atom serves as a reactive handle, facilitating the formation of new rings and intricate molecular architectures. smolecule.com

Academic inquiry into this compound is driven by its potential as a precursor in the synthesis of novel therapeutic agents and functional materials. The reactivity imparted by the ortho-iodine atom allows for its use in a variety of chemical transformations, including C-H activation and cross-coupling reactions. smolecule.com Understanding the synthesis, properties, and reactivity of this compound is crucial for unlocking its full potential in the development of new chemical entities with tailored functions.

Chemical and Physical Properties

The fundamental properties of this compound are tabulated below, providing a snapshot of its key chemical identifiers.

PropertyValue
Molecular Formula C13H9IN2
Molecular Weight 320.13 g/mol
CAS Number 24192-81-2

Data sourced from PubChem. nih.gov

Synthesis and Reactivity

Several synthetic routes have been developed for this compound. One common approach involves the condensation of o-phenylenediamine (B120857) with 2-iodobenzaldehyde. nih.gov Another method is the intramolecular cyclization of N-(2-iodoaryl)benzamidine, which can proceed in water without the need for a transition metal catalyst. nih.gov The presence of the iodine atom allows for a range of subsequent chemical transformations, including sulfenylation and further cyclization reactions to form more complex heterocyclic structures. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IN2 B14915227 2-(2-Iodophenyl)-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(2-iodophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H9IN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)

InChI Key

SLIRKFKVIUEFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)I

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Iodophenyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 2-(2-Iodophenyl)-1H-benzo[d]imidazole can be established.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. While complete, assigned experimental spectra for this compound are not extensively detailed in publicly accessible literature, the expected chemical shifts can be predicted based on the known spectra of analogous compounds, such as 2-phenyl-1H-benzimidazole, and by considering the electronic effects of the iodine substituent on the phenyl ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) ring system and the iodophenyl ring. The protons on the benzimidazole moiety (positions 4, 5, 6, and 7) typically appear in the aromatic region, as do the protons of the iodophenyl group. The presence of the electron-withdrawing iodine atom is expected to influence the chemical shifts of the adjacent protons on the phenyl ring.

The ¹³C NMR spectrum provides information on each carbon atom. The spectrum would show distinct resonances for the carbon atoms of the benzimidazole core and the iodophenyl substituent. The carbon atom directly bonded to the iodine (C2' of the phenyl ring) is expected to have a characteristic chemical shift at a relatively high field (low ppm value) due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole (B134444) N-H 12.5 - 13.0 -
Imidazole C2 - ~150
Benzimidazole C4/C7 7.5 - 7.7 110 - 120
Benzimidazole C5/C6 7.2 - 7.4 122 - 125
Benzimidazole C3a/C7a - 135 - 144
Iodophenyl H3' 7.8 - 8.0 -
Iodophenyl H4' 7.1 - 7.3 -
Iodophenyl H5' 7.4 - 7.6 -
Iodophenyl H6' 7.9 - 8.1 -
Iodophenyl C1' - ~133
Iodophenyl C2' - ~95
Iodophenyl C3' - ~140
Iodophenyl C4' - ~129
Iodophenyl C5' - ~131

To overcome the complexities of one-dimensional spectra and to provide definitive assignments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of protons within the benzimidazole's benzene (B151609) ring and within the iodophenyl ring, allowing for unambiguous assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. This technique is crucial for assigning the signals in the ¹³C NMR spectrum for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations from the N-H proton to C2 and C7a, and from the iodophenyl protons to the imidazole C2, would definitively establish the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would be critical in determining the preferred conformation or spatial orientation of the iodophenyl ring relative to the benzimidazole core.

Isotopic labeling involves the synthesis of a molecule with one or more atoms replaced by their isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N). These labeled compounds can then be used as probes in NMR studies to trace reaction pathways or to elucidate metabolic transformations.

Currently, there are no specific isotopic labeling studies reported in the scientific literature for this compound. However, such studies could be designed to provide profound mechanistic insights. For example, synthesizing the compound using ¹⁵N-labeled o-phenylenediamine (B120857) would allow for the use of ¹⁵N NMR spectroscopy to study the tautomerism at the imidazole nitrogen atoms. Similarly, using a ¹³C-labeled precursor aldehyde could help in tracking the origin of the C2 carbon atom of the imidazole ring during synthesis, confirming the reaction mechanism.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₃H₉IN₂. HRMS analysis confirms this composition by matching the experimentally measured mass to the theoretically calculated mass with a very high degree of precision (typically within a few parts per million).

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₃H₉IN₂ -
Calculated Exact Mass 319.98105 Da ichem.mdorientjchem.org

This precise mass measurement provides unequivocal evidence for the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it, and then analyzing the resulting fragment ions. This technique provides valuable information about the structure of the parent ion.

Loss of Iodine: A prominent fragmentation would be the cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) to give a fragment ion at [M - 127]⁺.

Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring system could occur, often involving the sequential loss of hydrogen cyanide (HCN) molecules, a characteristic fragmentation pattern for this heterocyclic core.

Cleavage between Rings: Scission of the bond connecting the phenyl ring and the imidazole ring could also occur, leading to ions corresponding to the benzimidazolyl cation or the iodophenyl cation.

Table 3: Predicted Key MS/MS Fragments for this compound Note: These are predicted fragmentation pathways. Actual fragmentation may be more complex.

Proposed Fragment Formula Predicted m/z Description
Molecular Ion [C₁₃H₉IN₂]⁺• 320 Intact molecule with one electron removed
Loss of Iodine [C₁₃H₉N₂]⁺ 193 Loss of an iodine radical from the molecular ion
Benzimidazolyl Cation [C₇H₅N₂]⁺ 117 Cleavage of the C-C bond between the rings

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its specific chemical bonds. Theoretical and experimental studies on analogous benzimidazole derivatives provide a framework for assigning these characteristic vibrations.

The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the IR spectrum, generally in the range of 3200-2400 cm⁻¹, which is indicative of intermolecular hydrogen bonding in the solid state. The C=N stretching vibration within the imidazole ring is a strong indicator of the benzimidazole core and typically appears in the region of 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations from both the benzimidazole and iodophenyl rings are expected in the 3100-3000 cm⁻¹ range.

The presence of the iodophenyl group introduces specific vibrations. The C-I stretching frequency is expected at the lower end of the spectrum, typically between 600 and 500 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene rings provide further structural information.

Table 1: Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group
N-H Stretch 3200 - 2400 Imidazole N-H
Aromatic C-H Stretch 3100 - 3000 Benzimidazole & Phenyl C-H
C=N Stretch 1630 - 1600 Imidazole C=N
C=C Stretch 1600 - 1450 Aromatic Rings

Conformational Analysis via Vibrational Signatures

The rotational freedom around the single bond connecting the 2-iodophenyl group to the benzimidazole core allows for different molecular conformations. The dihedral angle between these two ring systems is a key conformational parameter. Vibrational spectroscopy can be used to probe this conformation.

Computational studies, often employing Density Functional Theory (DFT), can predict the vibrational spectra for different stable conformers. The most stable conformer is typically a non-planar arrangement, which minimizes steric hindrance between the rings. Variations in the dihedral angle can lead to shifts in the positions and intensities of certain vibrational bands, particularly those associated with the C-C inter-ring stretch and the out-of-plane bending modes of the rings. By comparing experimental IR and Raman spectra with calculated spectra for different conformers, it is possible to determine the predominant conformation of the molecule in a given state (solid, solution).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Table 2: Representative Crystallographic Parameters for a Benzimidazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.1
b (Å) ~16.1
c (Å) ~13.0
β (°) ~93.3
Z 4

(Data based on a representative functionalized benzimidazole structure for illustrative purposes)

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent supramolecular interactions. For this compound, hydrogen bonding is a dominant interaction. The imidazole N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (C=N) of an adjacent molecule serves as an acceptor. This typically results in the formation of infinite chains or dimeric motifs.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole and iodophenyl rings of neighboring molecules are crucial for stabilizing the crystal structure. These interactions involve the overlap of π-orbitals and contribute to a densely packed molecular arrangement. C-H···π interactions may also be present, further directing the three-dimensional architecture. The presence of the iodine atom can also lead to halogen bonding, another type of specific intermolecular interaction that can influence crystal packing.

Other Advanced Spectroscopic Probes (e.g., UV-Vis Absorption, Fluorescence)

Electronic spectroscopy provides insights into the photophysical properties of the molecule, which are dictated by its electronic structure and transitions between energy levels.

UV-Vis absorption and fluorescence spectroscopy are key techniques for characterizing the electronic properties of benzimidazole derivatives. These compounds typically exhibit strong UV absorption due to π-π* transitions within the conjugated aromatic system. Studies on related 2-phenyl-1H-benzo[d]imidazoles show absorption maxima in the range of 300-360 nm. The exact position of the absorption maximum (λ_max) can be influenced by the substituent on the phenyl ring and the solvent used.

Many benzimidazole derivatives are also fluorescent, emitting light upon excitation with UV radiation. The fluorescence spectrum is typically a broad emission band at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). For example, some derivatives exhibit emission maxima between 410 and 560 nm. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. These photophysical properties are of interest for applications in materials science, such as for organic light-emitting diodes (OLEDs).

Table 3: Summary of Compound Names

Compound Name

Computational Chemistry and Theoretical Investigations of 2 2 Iodophenyl 1h Benzo D Imidazole

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT methods are a mainstay in the computational analysis of benzimidazole (B57391) derivatives, providing a robust framework for examining their electronic characteristics. researchgate.netresearchgate.net For compounds analogous to 2-(2-Iodophenyl)-1H-benzo[d]imidazole, DFT calculations are routinely used to predict molecular geometries, orbital energies, and charge distributions. asianpubs.orgresearchgate.net

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzimidazole derivatives, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Benzimidazole Derivatives (Illustrative)

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C=N (imidazole) 1.30 - 1.38
C-N (imidazole) 1.35 - 1.40
C-C (benzene) 1.38 - 1.42
N-C-N (imidazole) 105 - 115
C-C-C (benzene) 118 - 122

Note: This table is illustrative, based on general data for benzimidazole derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nankai.edu.cn

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed over the entire molecule or concentrated on a specific substituent. uclm.es In this compound, the HOMO is expected to reside on the benzimidazole core. The LUMO distribution would likely involve the iodophenyl ring, influenced by the electron-withdrawing nature of the iodine atom. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a factor in assessing a molecule's potential for applications in materials science and electronics. nankai.edu.cnijrar.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole System

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
Energy Gap (ΔE) 4.7

Note: These values are representative for a generic benzimidazole derivative and serve for illustrative purposes. Specific DFT calculations are needed for this compound.

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity, polarity, and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. researchgate.net

In the benzimidazole ring, the nitrogen atoms are typically regions of higher negative charge due to their electronegativity. The hydrogen atom attached to the nitrogen (N-H) would correspondingly have a partial positive charge. The iodine atom in the 2-(2-iodophenyl) group, being electronegative, would also carry a partial negative charge, influencing the charge distribution on the adjacent phenyl ring. This charge landscape is critical for predicting how the molecule will interact with other molecules, such as biological targets or solvent molecules. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure and assign specific signals to individual atoms. researchgate.net

For this compound, calculations would predict the chemical shifts for the protons and carbons in both the benzimidazole and iodophenyl rings. The chemical shifts of the carbons and protons on the iodophenyl ring would be particularly affected by the presence of the iodine atom. Discrepancies between calculated and experimental spectra can often be explained by solvent effects or dynamic processes like tautomerism, which is common in N-H containing benzimidazoles. nih.gov

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. esisresearch.org By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds. mdpi.com

Key vibrational modes for this compound would include the N-H stretch, C=N stretching in the imidazole (B134444) ring, C-H stretching of the aromatic rings, and vibrations involving the C-I bond. researchgate.netnih.gov Comparing the calculated frequencies (often scaled to correct for approximations in the theory) with experimental FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the observed bands. ijrar.org

Table 3: Representative Calculated Vibrational Frequencies for Benzimidazole Moieties

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N Stretch 1550 - 1630
C-C Ring Stretch 1450 - 1600
C-H In-plane Bend 1000 - 1300

Note: This table provides typical ranges for key vibrations in benzimidazole systems. Precise values are dependent on the specific molecule and computational method.

Reactivity and Mechanism Studies using Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into reactivity, selectivity, and kinetics that are often challenging to obtain through experimental means alone. For molecules like this compound, theoretical investigations are crucial for understanding its formation and potential transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify intermediates, transition states, and determine the activation energies associated with each step.

A plausible synthetic route to this compound involves the condensation of o-phenylenediamine (B120857) with 2-iodobenzaldehyde, followed by an oxidative cyclization. organic-chemistry.orgsemanticscholar.org Computational studies on similar benzimidazole syntheses have explored the reaction mechanism in detail. semanticscholar.org The initial step is the formation of a Schiff base intermediate. The subsequent and often rate-determining step is the intramolecular cyclization. researchgate.net

Theoretical calculations can model this entire process:

Locating Stationary Points: Geometries of reactants, intermediates (like the Schiff base), transition states, and products are optimized to find their lowest energy conformations.

Calculating Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy (Ea), a key indicator of reaction feasibility. A lower activation barrier suggests a more favorable reaction pathway.

Verifying Transition States: Frequency calculations are performed to confirm that a calculated transition state structure corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

For the formation of this compound, a key intramolecular C-N bond formation leads to the fused ring system. A study on the synthesis of benzimidazoles via intramolecular amination of N-(2-iodoaryl)benzamidine highlights a transition-metal-free pathway, which is highly relevant to the iodo-substituted structure. mdpi.com DFT calculations for such a pathway would focus on the energetics of the nucleophilic attack of the nitrogen atom onto the carbon atom bearing the iodine, leading to cyclization and subsequent elimination to form the aromatic benzimidazole ring.

The presence of an iodine atom on the phenyl ring of this compound opens the possibility for the involvement of hypervalent iodine intermediates in its synthesis or subsequent reactions. Hypervalent iodine reagents are known for their utility as mild and selective oxidants in organic synthesis. organic-chemistry.orgdiva-portal.orgresearchgate.net

Computational studies are instrumental in understanding the structure, stability, and reactivity of these species. acs.orgnih.gov The bonding in hypervalent iodine(III) compounds is often described by the three-center-four-electron (3c-4e) bond model, which explains their characteristic T-shaped geometry. nih.gov This bond is typically longer, weaker, and more polarized than a standard covalent bond, contributing to the high reactivity of these reagents. nih.gov

Theoretical investigations into hypervalent iodine intermediates that could be related to this compound would focus on:

Structural Characterization: Ab initio and DFT calculations can predict the geometry of potential hypervalent intermediates, such as those formed by the oxidation of the iodine atom. These calculations can confirm the expected trigonal bipyramidal geometry and the linear arrangement of the most electronegative ligands in axial positions. acs.org

Stability Analysis: The thermodynamic and kinetic stability of these intermediates can be assessed computationally. chimia.ch This involves calculating the energy barrier for isomerization to more stable, non-hypervalent forms. chimia.ch For instance, computational analysis has been used to investigate the stability of azidobenziodoxoles. acs.orgnih.gov

Reaction Mechanisms: Computational modeling can elucidate the role of these intermediates in reactions. For example, in the synthesis of benzimidazoles, a hypervalent iodine(III) species, formed in situ from an iodoarene precursor, can facilitate the oxidative C-H/C-H amination/annulation cascade. rsc.org DFT calculations can map the energy profile of such a cascade, identifying the key ligand exchange and reductive elimination steps.

Advanced Computational Characterization:

Beyond reaction mechanisms, computational methods provide a deep understanding of the intrinsic electronic and optical properties of a molecule.

Molecules with extensive π-conjugated systems, like benzimidazoles, are of interest for applications in non-linear optics (NLO). researchgate.net Computational quantum chemistry, particularly DFT, has become a reliable tool for predicting the NLO response of molecules, guiding the design of new materials. nih.govpku.edu.cn

The key parameters governing NLO properties are the molecular polarizability (α) and the first hyperpolarizability (β), which describe the linear and non-linear response of the molecule to an applied electric field, respectively. researchgate.netacs.org DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can compute these properties. nih.gov

For a molecule like this compound, a computational NLO study would involve:

Optimizing the molecular geometry at a selected level of theory.

Calculating the electric dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (βtot) using a finite field approach. pku.edu.cnresearchgate.net

The results are typically compared to a known NLO material, like urea, to gauge their potential. High βtot values are indicative of a significant NLO response. Studies on similar 2-aryl-benzimidazole derivatives have shown that modulating substituents on the aromatic rings can significantly tune the NLO properties. nih.gov

Table 1: Representative Calculated NLO Properties for Substituted Benzimidazole Derivatives (Illustrative Data) Data is illustrative, based on findings for similar benzimidazole structures, and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. acs.org It provides a detailed picture of charge transfer and conjugative interactions by analyzing the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. nih.gov

For this compound, NBO analysis would reveal key electronic features:

Hyperconjugative Interactions: It can identify stabilizing interactions, such as those between the lone pair (LP) electrons on the nitrogen atoms and the antibonding π* orbitals of the aromatic rings (LP(N) → π*).

Intramolecular Charge Transfer (ICT): The analysis quantifies electron delocalization from the benzimidazole core to the iodophenyl ring and vice versa, which is crucial for understanding the molecule's electronic properties.

Bonding Character: It provides information on the hybridization and nature (σ or π) of the bonds within the molecule.

Studies on related benzimidazole derivatives show significant π → π* and σ → σ* transitions, as well as interactions involving lone pairs on heteroatoms, all contributing to molecular stability. acs.org

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative Data) Data is illustrative, based on findings for similar benzimidazole structures, and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netscispace.com

The color scheme is typically as follows:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. These sites are the most probable for protonation and coordination with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom attached to the imidazole nitrogen (the N-H proton), making it the primary site for deprotonation by a base. The area around the iodine atom might also exhibit some positive potential (a σ-hole), making it a potential halogen bond donor.

Neutral Potential (Green): Spread across the carbon atoms of the benzene (B151609) rings.

By identifying the most electron-rich and electron-poor regions, the MEP map provides a clear, qualitative prediction of the molecule's reactive behavior. nih.gov

Coordination Chemistry and Metal Complexation of 2 2 Iodophenyl 1h Benzo D Imidazole

2-(2-Iodophenyl)-1H-benzo[d]imidazole as a Ligand in Metal Complexes

The benzimidazole (B57391) moiety is a well-established building block in coordination chemistry. researchgate.net Its ability to coordinate with a wide array of metal ions has led to the development of complexes with diverse structural and functional attributes. umich.edu The presence of both a pyrrole-type nitrogen (-NH) and a pyridine-type nitrogen (-N=) within the imidazole (B134444) ring allows for multiple modes of interaction.

In the case of this compound, coordination with transition metal ions such as Zn(II), Cu(II), Ni(II), and Co(II) is primarily expected to occur through the sp²-hybridized, pyridine-type nitrogen atom of the imidazole ring. jocpr.comjocpr.com This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate covalent bond with a metal center.

Given the structure of the ligand, where the 2-substituent is an iodophenyl group, monodentate coordination is the most probable binding mode. The iodine atom is not a strong donor, and its position does not favor the formation of a stable chelate ring with the imidazole nitrogen. Therefore, the ligand acts as a neutral N-monodentate donor. jocpr.com This is in contrast to some 2-substituted benzimidazoles that bear additional donor atoms (e.g., oxygen or another nitrogen) capable of forming five- or six-membered chelate rings with the metal ion. researchgate.net

The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), leading to general formulas like [M(L)₂X₂], where M is the metal ion, L is the benzimidazole ligand, and X is an anion such as chloride or acetate (B1210297). jocpr.comnih.gov The geometry of the final complex is dictated by the nature of the metal ion. For instance, Cu(II) complexes with similar ligands often adopt a square planar geometry, while Ni(II) complexes may exhibit tetrahedral or square planar arrangements. jocpr.comjocpr.com Zn(II), with its d¹⁰ configuration, typically forms tetrahedral complexes.

Metal IonCommon Coordination NumberTypical Geometry
Cu(II)4Square Planar
Ni(II)4Tetrahedral or Square Planar
Co(II)4, 6Tetrahedral or Octahedral
Zn(II)4Tetrahedral

The synthesis of coordination complexes involving this compound generally follows straightforward procedures. A common method involves the reaction of the ligand with a hydrated metal salt, such as CuCl₂·2H₂O or NiCl₂·6H₂O, in a suitable solvent like ethanol (B145695). jocpr.com The mixture is typically stirred, often with gentle heating, to facilitate the reaction, leading to the precipitation of the metal complex. nih.gov

While simple monodentate ligands like this compound are primarily used for discrete coordination complexes, the broader family of benzimidazole-containing ligands is instrumental in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. To form a stable, porous framework, ligands typically require at least two coordinating sites (bidentate or polydentate). Therefore, for this compound to be used in MOF synthesis, it would likely need to be chemically modified to include additional coordinating groups, such as carboxylates or other nitrogen-based linkers. rsc.org The resulting benzimidazole-based MOFs can exhibit high porosity and thermal stability, making them suitable for applications like gas storage and catalysis. mdpi.comrsc.org

Structural Characterization of Metal Complexes

The definitive elucidation of the structure and bonding in metal complexes of this compound requires a combination of analytical techniques.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of crystalline metal complexes. mdpi.comnih.gov This method provides detailed information on:

Coordination Geometry: It confirms the arrangement of ligands around the central metal ion (e.g., tetrahedral, square planar, or octahedral). nih.gov

Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths (e.g., M-N) and the angles between coordinated atoms are obtained, offering insight into the nature and strength of the coordination bonds. nih.gov

Intermolecular Interactions: It reveals how the complex molecules pack in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings. researchgate.net

For complexes of this compound, X-ray diffraction would be expected to confirm the coordination of the ligand to the metal center via the pyridine-type nitrogen atom.

Spectroscopic methods are essential for characterizing these complexes, particularly when suitable single crystals for X-ray diffraction are not available.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming ligand coordination. A key diagnostic feature is the stretching vibration of the imidazole C=N bond. Upon coordination to a metal ion, the electron density in the ring changes, typically causing a shift in the ν(C=N) band to a different frequency compared to the free ligand. nih.gov Additionally, the N-H stretching vibration, ν(N-H), is monitored. The persistence of this band in the complex confirms that the ligand has not been deprotonated and that coordination occurs through the tertiary nitrogen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H NMR spectroscopy is a valuable tool. The spectrum of the complex, when compared to that of the free ligand, can show significant shifts in the signals of the aromatic protons, particularly those on the imidazole ring, due to the influence of the coordinated metal ion. jocpr.com The presence of the N-H proton signal further confirms the neutral coordination mode of the ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic system. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts). nih.gov For complexes with transition metals like Cu(II), Ni(II), and Co(II), new, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions within the metal's d-orbitals, and their position and intensity are indicative of the coordination geometry around the metal ion. researchgate.net

Spectroscopic TechniqueKey Observation upon ComplexationInformation Gained
IR SpectroscopyShift in ν(C=N) stretching frequencyConfirmation of M-N bond formation
¹H NMR SpectroscopyChemical shifts of imidazole and phenyl protonsConfirmation of coordination in solution (for diamagnetic complexes)
UV-Vis SpectroscopyAppearance of new bands (d-d transitions, LMCT)Information on electronic structure and coordination geometry

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are fundamentally linked to the identity of the transition metal and its coordination environment.

Magnetic susceptibility measurements are crucial for determining the magnetic moment of paramagnetic complexes (e.g., those of Cu(II), Ni(II), Co(II)). The effective magnetic moment (μ_eff) provides information about the number of unpaired electrons on the metal ion, which in turn helps to deduce the coordination geometry. jocpr.com For example, Ni(II) complexes with a tetrahedral geometry are paramagnetic with two unpaired electrons, whereas square planar Ni(II) complexes are typically diamagnetic.

The electronic spectra obtained from UV-Vis spectroscopy also offer deep insights. The energy and pattern of the d-d transition bands can be used to calculate ligand field parameters, which describe the splitting of the d-orbitals caused by the ligand field. This information helps to characterize the nature of the metal-ligand bond and rationalize the observed geometry of the complex.

Metal Ion ConfigurationGeometryExpected Magnetic Moment (μ_eff, B.M.)Magnetic Behavior
Cu(II), d⁹Square Planar~1.7 - 2.2Paramagnetic
Ni(II), d⁸Tetrahedral~2.9 - 3.4Paramagnetic
Ni(II), d⁸Square Planar0Diamagnetic
Co(II), d⁷ (high spin)Tetrahedral~4.2 - 4.8Paramagnetic
Co(II), d⁷ (high spin)Octahedral~4.7 - 5.2Paramagnetic
Zn(II), d¹⁰Tetrahedral0Diamagnetic

Catalytic Applications of this compound-Derived Metal Complexes in Non-Biological Catalysis Remain an Emerging Field of Study

While the broader family of benzimidazole derivatives has been recognized for its utility in coordination chemistry and as ligands in various catalytic processes, specific and detailed research on the catalytic applications of metal complexes derived from this compound in non-biological catalysis is not extensively documented in publicly available scientific literature. The unique structural features of this compound, particularly the presence of an iodophenyl group, suggest its potential as a precursor in catalytic reactions, including C-H activation and cross-coupling processes. smolecule.com However, comprehensive studies detailing the synthesis, characterization, and catalytic performance of its specific metal complexes are limited.

The benzimidazole scaffold is a well-established component in the design of ligands for transition metal catalysts, owing to its strong σ-donating properties which can stabilize metal centers in various oxidation states. Metal complexes involving benzimidazole derivatives have been explored in a range of catalytic transformations, including but not limited to, palladium- and copper-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, palladium complexes with benzimidazole-based ligands are known to be effective catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds. The nitrogen atoms of the benzimidazole ring can coordinate to the metal center, facilitating the catalytic cycle. Similarly, copper complexes bearing benzimidazole ligands have shown catalytic activity in various organic transformations. beilstein-journals.org

Furthermore, rhodium complexes with related imidazole and benzimidazole structures have been investigated for their catalytic prowess in reactions such as C-H/N-H alkyne annulation, leading to the synthesis of complex heterocyclic systems with interesting photophysical properties. nih.gov

Advanced Materials Science Applications of 2 2 Iodophenyl 1h Benzo D Imidazole Excluding Biological Contexts

Supramolecular Assembly and Self-Organization in the Solid State

Role of Iodine and Benzimidazole (B57391) Moieties in Intermolecular Interactions

The supramolecular architecture of crystalline 2-(2-Iodophenyl)-1H-benzo[d]imidazole and its derivatives is significantly influenced by a combination of halogen bonding, π-π stacking, and C-H···π interactions.

Halogen Bonding: The iodine atom on the phenyl ring is a key player in directing the self-assembly process through halogen bonding. This interaction involves the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the benzimidazole ring. In structurally similar compounds, such as halogen-substituted 2-aryl-N-phenylbenzimidazoles, intermolecular halogen···nitrogen contacts have been observed to be a crucial factor in the crystal assembly. mdpi.com For instance, in meta-substituted bromo- and iodo-phenylbenzimidazoles, these halogen bonds, in conjunction with C-H···π interactions, link the molecules together. mdpi.com While direct crystallographic data for this compound is not detailed, the principles observed in these related structures strongly suggest that C–I···N halogen bonds are a significant contributor to its solid-state organization.

π-π Stacking: The planar, electron-rich benzimidazole and phenyl rings facilitate π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset manner, are a common feature in the crystal packing of benzimidazole derivatives. rsc.org These stacking interactions contribute significantly to the thermodynamic stability of the crystalline lattice. In some benzimidazole structures, tight π-stacking can influence the material's photophysical properties, such as its fluorescence quantum yield. rsc.org

C-H···π Interactions: These weaker hydrogen bonds, where a C-H bond acts as a hydrogen bond donor and a π-system (from either the benzimidazole or phenyl ring) acts as the acceptor, are also prevalent. Studies on related 2-arylbenzimidazoles have shown that C–H···π interactions, along with π···π stacking, are the primary forces guiding the assembly of para-substituted halogenated derivatives. mdpi.com

The interplay of these interactions is highlighted in the crystal structure of various benzimidazole derivatives, as shown in the following table which summarizes key intermolecular interactions observed in related compounds.

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Halogen BondingC-IN (imidazole)Directional control of molecular assembly.
π-π StackingBenzimidazole/Phenyl RingBenzimidazole/Phenyl RingStabilization of the crystal lattice.
C-H···πC-HBenzimidazole/Phenyl RingFine-tuning of molecular arrangement.
Hydrogen BondingN-H (imidazole)N (imidazole)Formation of chains and networks.

Formation of Crystalline Materials with Engineered Properties

The directional and specific nature of the intermolecular interactions involving this compound allows for a crystal engineering approach to the design of new materials. By modifying the substitution pattern on the benzimidazole or phenyl rings, it is possible to tune the balance of intermolecular forces and thus control the resulting crystal packing and material properties.

For example, the introduction of different functional groups can either enhance or disrupt certain interactions, leading to different crystalline polymorphs with distinct properties. This strategy is crucial for developing materials with tailored optical, electronic, or mechanical characteristics. The ability to form robust supramolecular assemblies makes this compound a candidate for the construction of crystalline organic materials with potential applications in areas requiring ordered molecular arrangements.

Potential in Organic Electronics and Optoelectronic Materials

The benzimidazole core is a well-known electron-deficient system, which, when combined with the electron-rich phenyl ring, can lead to interesting photophysical and electronic properties. This has spurred interest in using this compound and its derivatives as components in organic electronic devices.

Benzimidazole derivatives are recognized for their applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov The inherent charge transport properties of the benzimidazole moiety make it a suitable building block for these applications. Specifically, this compound has been identified as a material used in the development of OLEDs and other optoelectronic materials, owing to its photophysical characteristics. mdpi.com

The performance of such materials in electronic devices is intimately linked to their solid-state packing, which is governed by the intermolecular interactions discussed previously. A well-ordered crystalline structure can facilitate efficient charge transport, which is a critical factor for high-performance organic semiconductors. The ability to engineer the crystal structure of this compound through supramolecular design principles is therefore highly relevant to its application in organic electronics.

Development as a Precursor for Advanced Organic Materials

The presence of the iodine atom and the N-H group on the benzimidazole ring makes this compound a versatile precursor for the synthesis of more complex and functional organic materials.

The carbon-iodine bond is relatively weak and can be readily cleaved, making the iodo position a prime site for further chemical modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of functional groups, including other aromatic rings, alkynyl groups, or amino groups. Such derivatization can be used to tune the electronic properties of the molecule, extend its conjugation, or introduce specific functionalities for targeted applications. The iodine atom can act as a leaving group in C-H activation reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds for the synthesis of more complex heterocycles. mdpi.com

Similarly, the N-H group of the benzimidazole ring can be functionalized through N-arylation or N-alkylation reactions. This provides another avenue for modifying the molecular structure and properties. For instance, attaching bulky substituents to the nitrogen atom can influence the intermolecular packing and solubility of the resulting material.

The ability to perform selective derivatization at both the iodo and benzimidazole positions makes this compound a valuable platform for the combinatorial synthesis of new organic materials with tailored properties for applications in organic electronics, sensing, and beyond.

Exploration in Sensor Technologies (excluding biosensors)

The benzimidazole scaffold is known to interact with various analytes, including metal ions, making it a promising candidate for the development of chemical sensors. While the direct application of this compound in non-biological sensors is not extensively documented, the properties of the benzimidazole core suggest its potential in this area.

The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions. The binding event can lead to a change in the electronic structure of the molecule, resulting in a detectable optical or electrochemical signal. For example, a benzimidazole derivative has been reported to be a selective fluorescent sensor for Fe²⁺ ions. This suggests that by appropriate functionalization, this compound could be adapted for the selective detection of other ions or small molecules.

Conclusion and Future Research Directions in the Chemistry of 2 2 Iodophenyl 1h Benzo D Imidazole

Summary of Key Academic Discoveries and Contributions

Research into 2-(2-Iodophenyl)-1H-benzo[d]imidazole and its parent benzimidazole (B57391) class has yielded several important discoveries. The benzimidazole core is a well-established pharmacophore found in various commercial drugs, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anthelmintic properties. smolecule.comnih.govpnu.ac.ir

The key contributions in the study of this compound itself center on its utility as a synthetic intermediate. The carbon-iodine bond is a reactive site, making the compound a valuable precursor for constructing more complex molecular architectures. smolecule.com It readily participates in C-H activation and cross-coupling reactions, where the iodine atom functions as an effective leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This reactivity is crucial for synthesizing elaborate heterocyclic systems. Furthermore, molecular docking studies have been employed to understand its interactions with biological targets, suggesting potential inhibitory effects on enzymes involved in metabolic pathways. smolecule.com

Table 1: Key Research Findings on Benzimidazole Scaffolds

Research Area Key Findings Relevant Applications
Biological Activity The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives showing antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comnih.govpnu.ac.ir Development of new therapeutic agents. nih.govnih.gov
Synthetic Utility The 2-(2-Iodophenyl) moiety serves as a reactive handle for cross-coupling and C-H activation reactions. smolecule.com Precursor for complex heterocyclic synthesis. smolecule.com
Structural Chemistry The iodine atom can participate in halogen bonding, influencing crystal packing and molecular interactions. Crystal engineering and supramolecular chemistry.
Medicinal Chemistry Halogenation of the benzimidazole structure can enhance binding affinity to biological targets and modulate pharmacokinetic properties. mdpi.com Design of potent enzyme inhibitors, such as for PARP-1. nih.gov

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, they often necessitate harsh reaction conditions like high temperatures or strong acids. pnu.ac.irmdpi.com The future of synthesizing this compound and its derivatives lies in the adoption and development of more efficient and sustainable methodologies.

One major advancement is the move towards greener synthetic protocols. For instance, a transition-metal-free, base-mediated intramolecular N-arylation reaction performed in water has been developed for benzimidazole synthesis, offering significant environmental and economic advantages over traditional methods. nih.govmdpi.com The application of microwave-assisted organic synthesis represents another promising frontier, as it can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. mdpi.com

Further exploration into the use of novel catalytic systems is warranted. Heterogeneous nanocatalysts, such as zinc oxide nanoparticles (ZnO NPs) or nano montmorillonite (B579905) clay, have been shown to be highly effective for benzimidazole synthesis under mild, solvent-free conditions, with the added benefit of catalyst recyclability. pnu.ac.irnih.gov Adapting these modern techniques specifically for the synthesis of this compound could lead to more atom-economical and environmentally benign production methods.

Table 2: Modern Synthetic Methodologies for Benzimidazole Synthesis

Method Advantages Potential for this compound
Aqueous Synthesis Environmentally friendly ("green"), often transition-metal-free. nih.govmdpi.com Development of a sustainable route that avoids organic solvents.
Microwave-Assisted Synthesis Rapid reaction times, high yields, potential for solvent-free reactions. mdpi.com Increased efficiency and throughput for library synthesis.
Nanocatalysis (e.g., ZnO NPs) Mild reaction conditions, high efficiency, catalyst is recyclable. nih.gov Cost-effective and eco-friendly production.
One-Pot Reductive Cyclization Streamlines multi-step processes, improving overall efficiency. grafiati.com Simplification of the synthetic pathway from basic precursors.

Untapped Potential in Advanced Material Science and Catalysis

The unique electronic and photophysical properties of halogenated benzimidazoles suggest significant, yet largely untapped, potential in materials science. The compound is a candidate for use in the development of organic light-emitting diodes (OLEDs). smolecule.com Its structural framework is conducive to creating materials that exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a large Stokes shift. This property is highly desirable for creating advanced fluorescent probes and sensors. nih.govresearchgate.net Theoretical investigations into halogenated benzimidazoles confirm that their photophysical properties can be fine-tuned, opening the door to designing bespoke materials for optoelectronic applications. nih.gov

In the realm of catalysis, this compound can serve as more than just a precursor. The benzimidazole moiety is an effective N-heterocyclic ligand capable of coordinating with various transition metals. The synthesis of novel metal complexes where this compound acts as a ligand could yield catalysts for a range of organic transformations. The interaction of related benzimidazole derivatives with nanoparticles like titanium dioxide (TiO2) has been shown to influence fluorescence properties, hinting at applications in photocatalysis or as components in chemo-sensors. researchgate.net

Interdisciplinary Research Opportunities in the Field of Halogenated Heterocycles

The structure of this compound positions it at the intersection of several scientific disciplines, offering fertile ground for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The combination of a biologically active benzimidazole core with a halogen atom provides a powerful strategy in drug design. Halogenation is known to modulate a drug's lipophilicity, metabolic stability, and binding affinity. mdpi.com This opens opportunities for designing novel kinase inhibitors, anticancer agents, or probes for chemical biology by creating hybrid molecules that merge the benzimidazole scaffold with other pharmacophores. nih.govmdpi.com

Supramolecular Chemistry and Crystal Engineering: The iodine atom is a potent halogen bond donor. This non-covalent interaction can be exploited to design and construct novel supramolecular assemblies, co-crystals, and functional materials with precisely controlled architectures and properties.

Analytical and Environmental Chemistry: Building on the photophysical properties of halogenated benzimidazoles, there is a clear opportunity to develop sensitive and selective "turn-on" fluorescent sensors for detecting specific analytes, such as metal ions or pollutants, in biological or environmental samples. nih.gov

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT), can provide deep insights into the structural, electronic, and photophysical properties of this compound and its derivatives. nih.govnih.gov Collaborations between synthetic and computational chemists can accelerate the rational design of new molecules for targeted applications in materials science and medicine.

Q & A

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations assess interactions with EGFR or microbial enzymes. ADMET analysis predicts pharmacokinetics (e.g., logP = 3.2 for optimal membrane permeability) . MD simulations (AMBER) validate stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on catalytic efficiency in benzimidazole synthesis be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity (DMF vs. DCM) and catalyst loading (e.g., 10 mol% CuI vs. 5 mol%). Systematic DoE (Design of Experiments) identifies optimal parameters: CuI (5 mol%), K₃PO₄ (2 equiv), and DMF at 100°C yield >85% product with minimal side reactions .

Q. What role does crystallography play in resolving tautomerism in this compound derivatives?

  • Methodological Answer : SHELXL refinement of X-ray data distinguishes tautomers (e.g., 1H vs. 3H forms) by analyzing bond lengths (C–N = 1.32 Å vs. 1.38 Å) and hydrogen bonding patterns. For example, 2-(indol-3-ylthio) derivatives exhibit tautomeric equilibria confirmed by residual electron density maps .

Q. How does substituent position affect corrosion inhibition efficiency in steel environments?

  • Methodological Answer : Polar substituents (e.g., –OCH₃ at para positions) enhance adsorption on J55 steel via donor-acceptor interactions, reducing corrosion rates by 92% (0.5 mM concentration). Electrochemical impedance spectroscopy (EIS) and Langmuir isotherm models confirm monolayer adsorption (ΔG°ads = −34 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.